1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the first position, a furan ring at the third position, and an aldehyde group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-methylfurfural with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound by optimizing reaction parameters such as temperature, pressure, and flow rates. The use of automated systems and advanced reactors ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and furan groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid
- 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-methanol
- 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-thiol
Uniqueness
1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential biological activity. The combination of the pyrazole and furan rings also contributes to its unique chemical properties and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-methyl-3-(5-methylfuran-2-yl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-9(14-7)10-8(6-13)5-12(2)11-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBLMNLNYNTAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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